molecular formula C11H21NO B14576324 10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol CAS No. 61244-47-1

10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol

Cat. No.: B14576324
CAS No.: 61244-47-1
M. Wt: 183.29 g/mol
InChI Key: CCNLCPIOCMQASE-UHFFFAOYSA-N
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Description

10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol is a bicyclic compound with the molecular formula C11H21NO. It contains a bicyclo[5.2.1]decane core structure with an aminomethyl group and a hydroxyl group attached at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[5.2.1]decane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Functional Groups: The aminomethyl and hydroxyl groups can be introduced through subsequent functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation of a double bond, and the aminomethyl group can be introduced through reductive amination of a carbonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of 10-(Formyl)bicyclo[5.2.1]decan-10-ol

    Reduction: Formation of this compound from its carbonyl precursor

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a scaffold for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The aminomethyl and hydroxyl groups can serve as key functional groups for these interactions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[5.2.1]decan-10-one: Similar core structure but lacks the aminomethyl and hydroxyl groups.

    Bicyclo[5.2.1]decan-10-amine: Contains an amino group but lacks the hydroxyl group.

    Bicyclo[5.2.1]decan-10-ol: Contains a hydroxyl group but lacks the aminomethyl group.

Uniqueness

10-(Aminomethyl)bicyclo[5.2.1]decan-10-ol is unique due to the presence of both aminomethyl and hydroxyl groups on the bicyclic core. This dual functionality allows for a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

CAS No.

61244-47-1

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

10-(aminomethyl)bicyclo[5.2.1]decan-10-ol

InChI

InChI=1S/C11H21NO/c12-8-11(13)9-4-2-1-3-5-10(11)7-6-9/h9-10,13H,1-8,12H2

InChI Key

CCNLCPIOCMQASE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C2(CN)O)CC1

Origin of Product

United States

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